REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:12]#[CH:13])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8]>C(OCC)(=O)C.[Pd]>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:12][CH3:13])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8]
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Name
|
|
Quantity
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5.34 g
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Type
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reactant
|
Smiles
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ClC=1C=CC(=C(C(=O)OC)C1)C#C
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Name
|
|
Quantity
|
135 mL
|
Type
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solvent
|
Smiles
|
C(C)(=O)OCC
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Name
|
|
Quantity
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2.92 g
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Type
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catalyst
|
Smiles
|
[Pd]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred under a hydrogen atmosphere at room temperature for 3 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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the mixture was filtered through Celite
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Type
|
WASH
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Details
|
The filter cake washed with EtOAc (50 ml)
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated under reduced pressure
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Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C(=O)OC)C1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.12 g | |
YIELD: PERCENTYIELD | 93.9% | |
YIELD: CALCULATEDPERCENTYIELD | 93.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |